Tebuconazole, PESTANAL(R), analytical standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tebuconazole, PESTANAL®, analytical standard is a triazole fungicide primarily used to control diseases in agricultural crops. It is effective against soil-borne and foliar fungal diseases . The compound is known for its high efficacy and is widely used in various agricultural applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tebuconazole is synthesized through a multi-step process involving the reaction of 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanol with 1H-1,2,4-triazole. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Tebuconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for its use as an analytical standard .
Analyse Chemischer Reaktionen
Types of Reactions
Tebuconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Substitution reactions can occur at the chlorophenyl ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Tebuconazole, PESTANAL®, analytical standard is used in various scientific research applications, including:
Wirkmechanismus
Tebuconazole exerts its effects by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propiconazole
- Azoxystrobin
- Imidacloprid
- Difenoconazole
- Tetraconazole
- Trifloxystrobin
- Pyraclostrobin
- Cyproconazole
- Fenbuconazole
Uniqueness
Tebuconazole is unique due to its high efficacy against a broad spectrum of fungal pathogens and its relatively low toxicity to non-target organisms. Its chemical structure allows for effective inhibition of ergosterol biosynthesis, making it a valuable tool in agricultural and scientific research .
Eigenschaften
Molekularformel |
C16H22ClN3O |
---|---|
Molekulargewicht |
307.82 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)ethyl]-3,3-dimethyl-2-(1,2,4-triazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C16H22ClN3O/c1-15(2,3)16(10-21,20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 |
InChI-Schlüssel |
UAJBSHCDOPGGBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CO)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.